molecular formula C26H26O4 B11996597 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate

2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate

Cat. No.: B11996597
M. Wt: 402.5 g/mol
InChI Key: OOMRLAPGMXELSG-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate typically involves the esterification of 2-Methoxy-4-(2-phenylvinyl)phenol with 4-isopropylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenylethyl derivatives .

Scientific Research Applications

2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is unique due to the presence of both the phenylvinyl and isopropylphenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C26H26O4/c1-19(2)22-12-14-23(15-13-22)29-18-26(27)30-24-16-11-21(17-25(24)28-3)10-9-20-7-5-4-6-8-20/h4-17,19H,18H2,1-3H3/b10-9+

InChI Key

OOMRLAPGMXELSG-MDZDMXLPSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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